![molecular formula [13C]6H8N2O8 B602658 イソソルビド-13C6二硝酸塩 CAS No. 1246815-45-1](/img/no-structure.png)

イソソルビド-13C6二硝酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

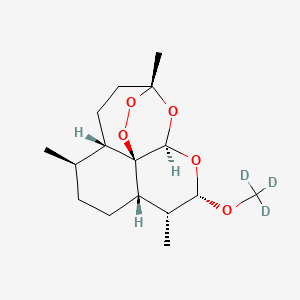

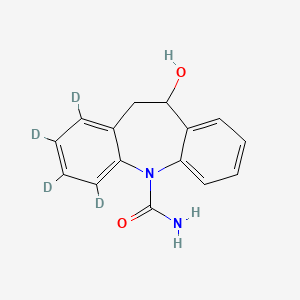

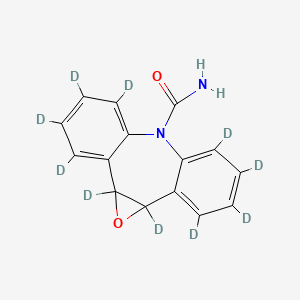

Isosorbide-13C6 Dinitrate is a chemically modified version of isosorbide dinitrate, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used as a vasodilator in the treatment of angina pectoris and heart failure. It functions by relaxing vascular smooth muscles, leading to the dilation of peripheral arteries and veins, which reduces the workload on the heart .

科学的研究の応用

Isosorbide-13C6 Dinitrate has a wide range of applications in scientific research:

Chemistry: It is used as a tracer in isotopic labeling studies to track the metabolic pathways of nitrates.

Biology: The compound helps in studying the effects of nitrates on cellular processes and vascular biology.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of nitrate drugs.

Industry: The compound is utilized in the development of new vasodilatory drugs and in the quality control of pharmaceutical products .

作用機序

Target of Action

Isosorbide-13C6 Dinitrate primarily targets the vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood flow. By acting on these cells, Isosorbide-13C6 Dinitrate can influence the dilation of peripheral arteries and veins .

Mode of Action

Isosorbide-13C6 Dinitrate is an organic nitrate that acts as a nitric oxide (NO) donor . It is converted to the active nitric oxide, which then activates guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibers . This process results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .

Biochemical Pathways

The primary biochemical pathway affected by Isosorbide-13C6 Dinitrate is the nitric oxide-cGMP pathway . The increase in cGMP levels leads to the activation of protein kinases, causing a series of phosphorylation reactions. This results in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to muscle relaxation and vasodilation .

Pharmacokinetics

Isosorbide-13C6 Dinitrate is extensively metabolized in the liver to its active metabolites, isosorbide 5-mononitrate and 2-mononitrate . The onset of action varies depending on the route of administration. For sublingual tablets, the onset is approximately 2 to 5 minutes, while for oral tablets and capsules (including extended-release formulations), it is about 1 hour . The duration of action for sublingual tablets is 1 to 2 hours, and for oral tablets and capsules, it is up to 8 hours . The elimination half-life of the parent drug is about 1 hour .

Result of Action

The molecular and cellular effects of Isosorbide-13C6 Dinitrate’s action primarily involve the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . This dilation promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) .

Safety and Hazards

将来の方向性

There is a need to understand the mechanisms of action, and to define the scope of application of this therapy in heart failure or other cardiovascular diseases . The early 21st century may well be the period in which we understand and exploit the NO-signaling pathway as a therapeutic target for cardiovascular diseases .

生化学分析

Biochemical Properties

Isosorbide-13C6 Dinitrate is an NO donor . It plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes and proteins, primarily through the donation of nitric oxide (NO). This interaction leads to the activation of the enzyme guanylate cyclase . The activation of guanylate cyclase, in turn, increases the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increase in cGMP levels leads to a series of phosphorylation reactions, resulting in the dephosphorylation of myosin light chains of smooth muscle fibers .

Cellular Effects

Isosorbide-13C6 Dinitrate has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to enhance the proliferation activity, adhesion ability, and migration ability of endothelial progenitor cells (EPCs), playing a beneficial role in the repair of endothelial injury .

Molecular Mechanism

The molecular mechanism of action of Isosorbide-13C6 Dinitrate involves its conversion to nitric oxide (NO), which then activates guanylate cyclase . This activation leads to an increase in cGMP levels, which in turn activates protein kinases and triggers a series of phosphorylation reactions. These reactions result in the dephosphorylation of myosin light chains of smooth muscle fibers, leading to the relaxation and dilation of blood vessels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-13C6 Dinitrate change over time. Studies have shown that after oral and sublingual doses of standard and sustained-release formulations, plasma levels of Isosorbide-13C6 Dinitrate are obtained . Over time, the plasma levels of Isosorbide-13C6 Dinitrate increase rather than decrease after chronic dosing .

Dosage Effects in Animal Models

In animal models, the effects of Isosorbide-13C6 Dinitrate vary with different dosages . For instance, studies have shown that Isosorbide Dinitrate can prevent left ventricular remodeling and degradation of cardiac function following myocardial infarction (MI) when administered at certain dosages .

Metabolic Pathways

Isosorbide-13C6 Dinitrate is involved in several metabolic pathways. It is metabolized in the liver, with a systemic clearance of 3.7 l/min and a distribution volume of 2521 (3.1 l/kg) . The metabolic pathways of Isosorbide-13C6 Dinitrate involve interactions with various enzymes and cofactors .

Transport and Distribution

Isosorbide-13C6 Dinitrate is transported and distributed within cells and tissues. It works by relaxing and widening blood vessels, allowing more blood to flow to the heart . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, a process where nitric acid reacts with isosorbide to introduce nitrate groups. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitrate product .

Industrial Production Methods: In industrial settings, the production of Isosorbide-13C6 Dinitrate follows similar principles but on a larger scale. The process involves the careful handling of concentrated acids and the use of specialized equipment to manage the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

化学反応の分析

Types of Reactions: Isosorbide-13C6 Dinitrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various nitrate esters.

Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups.

Substitution: Nitrate groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium methoxide can facilitate substitution reactions

Major Products: The major products formed from these reactions include various nitrate esters, alcohols, and substituted isosorbide derivatives .

類似化合物との比較

Nitroglycerin: Another nitrate used for angina, but with a faster onset of action.

Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with a longer duration of action.

Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms

Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its isotopic labeling, which allows for detailed metabolic studies. Its slower onset and longer duration of action compared to nitroglycerin make it suitable for chronic management of angina .

特性

| { "Design of Synthesis Pathway": "The synthesis pathway of Isosorbide-13C6 Dinitrate involves the nitration of Isosorbide-13C6 with a mixture of nitric acid and sulfuric acid.", "Starting Materials": [ "Isosorbide-13C6", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Add Isosorbide-13C6 to a mixture of nitric acid and sulfuric acid at a temperature of 0-5°C.", "Stir the mixture for 1-2 hours at the same temperature.", "Allow the mixture to warm up to room temperature and then pour it into ice-cold water.", "Extract the resulting solid with ethyl acetate.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Purify the resulting crude product by recrystallization from ethanol." ] } | |

CAS番号 |

1246815-45-1 |

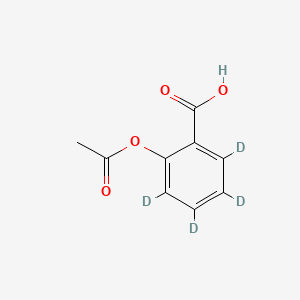

分子式 |

[13C]6H8N2O8 |

分子量 |

242.09 |

純度 |

95% by HPLC; 98% atom 13C |

関連するCAS |

87-33-2 (unlabelled) |

同義語 |

1,4:3,6-Dianhydro-D-glucitol-13C6 Dinitrate; Dinitrosorbide-13C6; 1,4:3,6-Dianhydrosorbitol-13C6 2,5-Dinitrate; Carvasin-13C6; Cedocard-13C6; Corovliss-13C6; Dignonitrat-13C6; Dilatrate-13C6; Diniket-13C6; ISDN-13C6 |

タグ |

Isosorbide Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。